molecular formula C15H12O5 B1675294 Licodione CAS No. 61153-76-2

Licodione

Cat. No. B1675294
CAS RN: 61153-76-2
M. Wt: 272.25 g/mol
InChI Key: QIEKMEBGIJSGGB-UHFFFAOYSA-N
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Description

Lidocaine, also known as Licodione, is a local anesthetic of the amino amide type . It is also used to treat ventricular tachycardia . When used for local anesthesia or in nerve blocks, lidocaine typically begins working within several minutes and lasts for half an hour to three hours .


Synthesis Analysis

Lidocaine was first synthesized and patented by a Swedish pharmaceutical company (Astra) in 1948 . Lidocaine can be prepared via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene with stannous chloride yields the ammonium salt. In the workup portion of the reaction, the ammonium salt is reacted with an aqueous potassium hydroxide solution, liberating the free 2,6-dimethylaniline .


Molecular Structure Analysis

Lidocaine’s molecular formula is C14H22N2O . Its structure was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to lidocaine, although less powerful .


Physical And Chemical Properties Analysis

The physicochemical properties of lidocaine-based ionic liquids were examined based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .

Scientific Research Applications

Flavonoid Biosynthesis in Cultured Cells

Licodione, a dibenzoylmethane derivative found in Glycyrrhiza echinata, plays a role in the biosynthesis of flavonoids and retrochalcones in cultured plant cells. It is considered a precursor to echinatin, a retrochalcone, and demonstrates unique features in its NMR spectrum related to diketonic and keto-enolic forms. This contributes to our understanding of plant secondary metabolite synthesis and retrochalcone biosynthesis (Ayabe et al., 1980).

Enzymatic Reactions in Licodione Synthesis

Research on licodione synthase, a cytochrome P450 monooxygenase, reveals that it catalyzes the formation of licodione in Glycyrrhiza echinata cells when exposed to certain stimuli. This enzymatic process is crucial for understanding the metabolic pathways in plants and the role of licodione in the biosynthesis of other flavonoids and chalcones (Otani et al., 1994).

Role in Methyl Transfer and Retrochalcone Biosynthesis

Licodione is involved in the O-methylation step in the biosynthesis of echinatin. The enzyme licodione O-methyltransferase catalyzes the transfer of a methyl group to licodione, which is a key step in the biosynthesis of retrochalcones in plants. This research provides insights into the enzymatic mechanisms and the metabolic role of licodione in plants (Ayabe et al., 1980).

Impact on Cancer Research

A study on the roots of Hovea parvicalyx identified licodione derivatives as potential inhibitors of isoprenylcysteine carboxyl methyltransferase, an enzyme target in anticancer drug discovery. This research suggests licodione's potential application in developing new cancer therapies (Buchanan et al., 2008).

Chemotaxonomic Significance

Licodione, along with other flavonoids, has been studied for its chemotaxonomic significance in Glycyrrhiza pallidiflora. The presence of licodione and related compounds helps in understanding the taxonomic relationships and evolutionary biology of plant species (Kajiyama et al., 1993).

Safety And Hazards

Lidocaine is harmful if swallowed and causes damage to organs . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

There is growing interest in using lidocaine in drug delivery, as dispersing agents, copolymers, or emulsifiers . Lidocaine-based ionic liquids are being prepared to maximize solubility, bioavailability, the concentration of the active ingredient(s), thermal stability, as well as to decrease the polymorphism of the drug .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKMEBGIJSGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210052
Record name Licodione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licodione

CAS RN

61153-76-2
Record name 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61153-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licodione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licodione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
T Akashi, T Aoki, S Ayabe - FEBS letters, 1998 - Wiley Online Library
The microsome of insect cells expressing CYP Ge‐5 (CYP93B1), a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), catalyzed the formation of [ 14 C]licodione and [ 14 C]‐2‐…
Number of citations: 126 febs.onlinelibrary.wiley.com
K Otani, T Takahashi, T Furuya, SI Ayabe - Plant physiology, 1994 - academic.oup.com
… of licodione from (2S)-liquiritigenin (7,4[prime]-dihydroxyflavanone) in the presence of NADPH and air. This licodione … Licodione synthase activity transiently increased in the cells after …
Number of citations: 36 academic.oup.com
SI Ayabe, T Yoshikawa, M Kobayashi, T Furuya - Phytochemistry, 1980 - Elsevier
… licodione O-methyltransferase (LMT), was purified 135-fold. Substrate specificity studies implied that the hydroxy group ortho to the C 3 linkage in licodione … -methyl-licodione. A possible …
Number of citations: 42 www.sciencedirect.com
S Ayabe, K Iida, T Furuya - Phytochemistry, 1986 - Elsevier
The production of a retrochalcone, echinatin, by isoflavone-rich Glycyrrhiza echinata (M-2) cultured cells was stimulated by the addition of yeast extract or calcium alginate beads to the …
Number of citations: 51 www.sciencedirect.com
Y Kirikae, M Sakurai, T Puruno… - Bioscience …, 1993 - Taylor & Francis
… echinata cells to produce licodione and echinatin (a retrochalcone), neither of which is an … , 4'-dihydroxyflavone and licodione within two days was observed. Licodione was isolated as a …
Number of citations: 13 www.tandfonline.com
M Ichimura, T Furuno, T Takahashi, RA Dixon… - Phytochemistry, 1997 - Elsevier
… SAM to both isoliquiritigenin and licodione. The major prod… -methyl-licodione from isoliquiritigenin and licodione as substrates, … from the incubation with licodione was observed. Figure 2 …
Number of citations: 9 www.sciencedirect.com
S Ayabe, T Furuya - Tetrahedron Letters, 1980 - Elsevier
… Abstract: 13 C NMR data of licodione and its methylated derivatives in keto-enol tautomeric … Now, l3 C NMR studies on licodione(A), a component of Glycyrrhiza cell …
Number of citations: 19 www.sciencedirect.com
K Kajiyama, Y Hiraga, K Takahashi, S Hirata… - … systematics and ecology, 1993 - Elsevier
… The co-occurrence of the retrochalcone echinatin and the biogenetically related licodione and 2'-O-methyl-licodione is of particular interest, and suggests that this species is closely …
Number of citations: 31 www.sciencedirect.com
T Furuya, SI AYABE, M Kobayashi - 1976 - pascal-francis.inist.fr
LICODIONE, A NEW DIBENZOYLMETHANE DERIVATIVE FROM CULTURED CELLS OF GLYCYRRHIZA ECHINATA. … LICODIONE, A NEW DIBENZOYLMETHANE DERIVATIVE …
Number of citations: 19 pascal-francis.inist.fr
SI Ayabe, M Kobayashi, M Hikichi, K Matsumoto… - Phytochemistry, 1980 - Elsevier
Constituents of the cultured cells of Glycyrrhiza echinata have been investigated. Echinatin (4,4′-dihydroxy-2-methoxychalcone), a biosynthetically unique retrochalcone, and licodione …
Number of citations: 85 www.sciencedirect.com

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